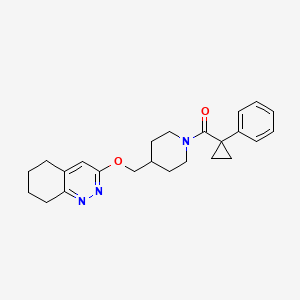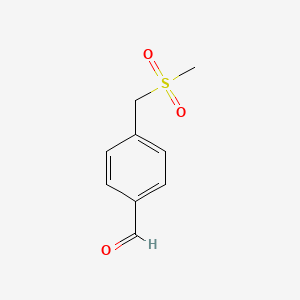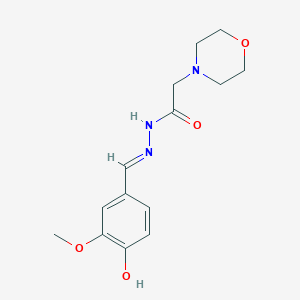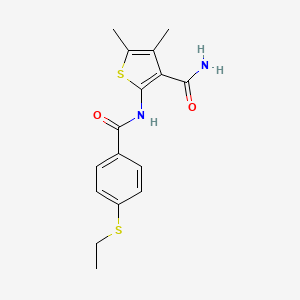
(1-Phénylcyclopropyl)(4-(((5,6,7,8-tétrahydrocinnolin-3-yl)oxy)méthyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule featuring a unique combination of a phenylcyclopropyl group, a tetrahydrocinnolin moiety, and a piperidine unit
Applications De Recherche Scientifique
Chemistry: In chemistry, it can be used as a building block for synthesizing more complex molecules.
Biology: In biological research, this compound might be studied for its interactions with biological macromolecules, potentially serving as a molecular probe.
Medicine: In medicinal research, it could be investigated for its potential as a drug candidate or its interactions with specific cellular receptors.
Industry: Industrially, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Synthesis of this compound generally involves multi-step organic reactions. One potential route includes:
Synthesis of 1-Phenylcyclopropylmethanone: : This involves a cyclopropanation reaction where phenylacetyl chloride reacts with ethylene in the presence of a catalyst such as copper(I) chloride.
Formation of the Piperidine Intermediate: : The 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine intermediate can be synthesized through the reaction of piperidine with 5,6,7,8-tetrahydrocinnoline-3-methanol under basic conditions.
Coupling Reaction: : Finally, the two intermediates are coupled under conditions such as using a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.
Industrial Production Methods: Industrial production of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone requires optimization of the above synthetic routes to ensure high yield and purity. This often involves automated synthesis, stringent control of reaction conditions, and purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is capable of undergoing various types of chemical reactions, including:
Oxidation: : This compound can be oxidized under appropriate conditions, such as using oxidizing agents like potassium permanganate.
Reduction: : Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: : It can undergo nucleophilic substitution reactions where the piperidine or phenylcyclopropyl groups are substituted by other nucleophiles.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxide, amines, thiols.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield carbonyl derivatives, while nucleophilic substitution could introduce a new functional group in place of a hydrogen atom on the piperidine or phenylcyclopropyl group.
Mécanisme D'action
The mechanism by which this compound exerts its effects would depend on its target and the pathway involved. Generally, it might interact with proteins, enzymes, or receptors, altering their function. Molecular docking studies and in vitro assays can help elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to its unique combination of structural elements, which can impart distinctive reactivity and binding properties.
List of Similar Compounds:1-Phenylcyclopropan-1-ol
4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidine
1-Phenylcyclopropylamine
The uniqueness of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone lies in its specific substitution pattern, influencing its chemical and biological behavior.
That's a brief dive into the world of (1-Phenylcyclopropyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone! Anything specific you're curious about from this?
Propriétés
IUPAC Name |
(1-phenylcyclopropyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c28-23(24(12-13-24)20-7-2-1-3-8-20)27-14-10-18(11-15-27)17-29-22-16-19-6-4-5-9-21(19)25-26-22/h1-3,7-8,16,18H,4-6,9-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKLENXBWBPEDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-cyclohexyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2454562.png)
![N-(2,5-difluorophenyl)-1-[(2,5-dimethylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2454563.png)


![N-(5-benzyl-1,3-thiazol-2-yl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2454571.png)

![[(1R,2R)-2-(Dimethylamino)cyclopentyl]methanol;hydrochloride](/img/structure/B2454574.png)
![3-(1-(3-(m-tolyl)propanoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2454575.png)

![2,5-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2454578.png)


![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

